molecular formula C18H32O3 B14716720 4-Oxooctadec-2-enoic acid CAS No. 21436-59-9

4-Oxooctadec-2-enoic acid

Cat. No.: B14716720
CAS No.: 21436-59-9
M. Wt: 296.4 g/mol
InChI Key: DOCHQQOWHPNKAZ-UHFFFAOYSA-N
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Description

4-Oxooctadec-2-enoic acid is a bioactive fatty acid with a unique γ-oxocrotonate partial structure. This compound is part of a group of unusual fatty acids isolated from the basidiomycete Hygrophorus eburneus . It has demonstrated bactericidal and fungicidal activity, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Oxooctadec-2-enoic acid can be synthesized through aldol condensation reactions. For example, the microwave-assisted synthesis of 4-oxo-2-butenoic acids involves the aldol-condensation of glyoxylic acid with methyl ketone derivatives . This method provides moderate to excellent yields depending on the nature of the methyl ketone substituent.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Oxooctadec-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, phenyl hydrazine, and tolylhydrazine . The conditions for these reactions typically involve controlled temperatures and the use of catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include pyrazoline derivatives, which have shown antifungal and antibacterial activities .

Scientific Research Applications

4-Oxooctadec-2-enoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Oxooctadec-2-enoic acid involves its interaction with microbial cell membranes, leading to disruption and inhibition of microbial growth . The γ-oxocrotonate partial structure is crucial for its bioactivity, allowing it to target specific pathways in microbial cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxooctadeca-2,9,17-trienoic acid
  • 4-Oxooctadeca-2,11,17-trienoic acid
  • 4-Oxohexadeca-2,15-dienoic acid
  • 4-Oxooctadeca-2,17-dienoic acid
  • 4-Oxooctadeca-2,9-dienoic acid
  • 4-Oxooctadeca-2,11-dienoic acid
  • 4-Oxohexadec-2-enoic acid

Uniqueness

4-Oxooctadec-2-enoic acid is unique due to its specific γ-oxocrotonate partial structure, which imparts significant bactericidal and fungicidal properties. This makes it particularly valuable in applications requiring antimicrobial activity.

Properties

CAS No.

21436-59-9

Molecular Formula

C18H32O3

Molecular Weight

296.4 g/mol

IUPAC Name

4-oxooctadec-2-enoic acid

InChI

InChI=1S/C18H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)15-16-18(20)21/h15-16H,2-14H2,1H3,(H,20,21)

InChI Key

DOCHQQOWHPNKAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(=O)C=CC(=O)O

Origin of Product

United States

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